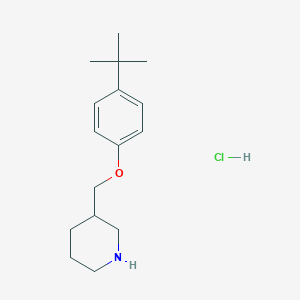
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride
Vue d'ensemble
Description
“4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-86-2 . It has a molecular weight of 283.84 . The IUPAC name for this compound is 3-[(4-tert-butylphenoxy)methyl]piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular formula of C16H26ClNO . The molecular weight is 283.84 g/mol .Applications De Recherche Scientifique
Synthesis of New Materials
One of the primary applications of related compounds is in the synthesis of new materials with unique properties. For example, Liaw et al. (2001) synthesized and characterized a series of new poly(ether imide)s derived from a bulky pendent bis(ether anhydride). These polymers exhibited excellent solubility in various solvents and had glass transition temperatures in the range of 227–266°C. Their preparation involved a conventional two-stage synthesis, highlighting the potential of such compounds in developing advanced polymeric materials (Liaw, Hsu, & Liaw, 2001).
Organometallic Chemistry
In organometallic chemistry, compounds with tert-butyl groups are used to study photochemical and thermal synthesis. Bonnet et al. (2003) described the synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research demonstrated the versatility of tert-butyl phenyl compounds in preparing complexes that undergo efficient ligand interchange under photochemical conditions, potentially useful for catalysis and material science applications (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Environmental Applications
Interestingly, derivatives of tert-butyl compounds are also explored for environmental applications, such as in the phytoremediation of pollutants. Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, an area of research that indirectly relates to the compound by demonstrating the broader utility of tert-butyl compounds in environmental science. The study showed that weeping willows could remove MTBE from hydroponic solutions, suggesting potential applications in the remediation of MTBE-polluted environments (Yu & Gu, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUZEGNNLIALFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



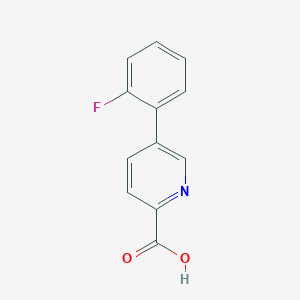
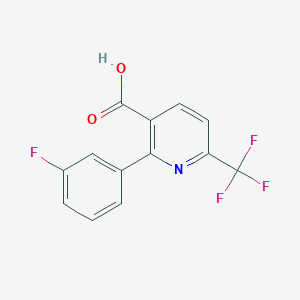
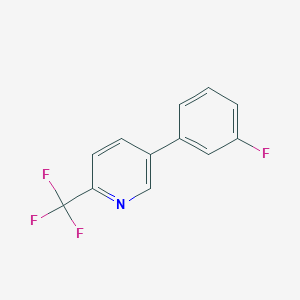
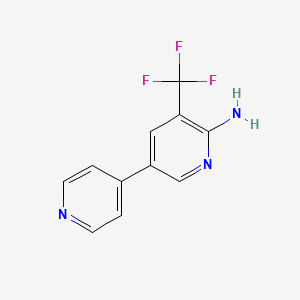
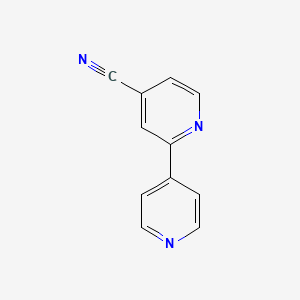
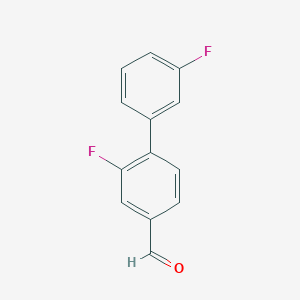
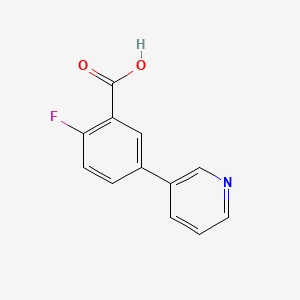
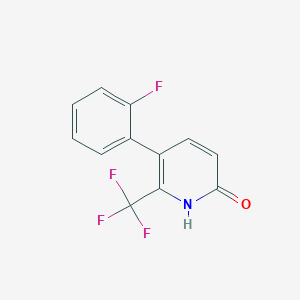
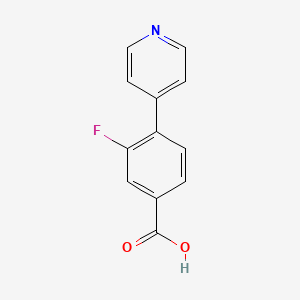
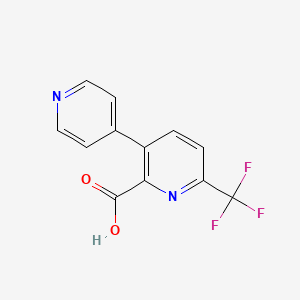
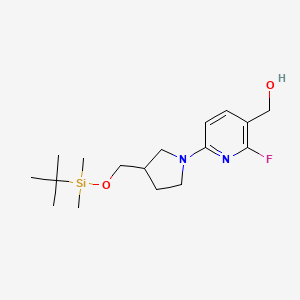
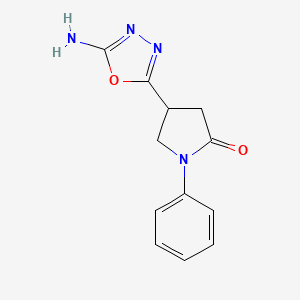
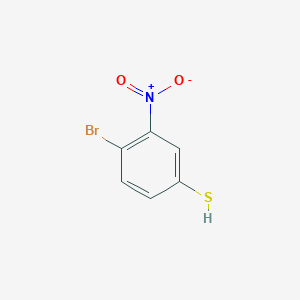
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)